molecular formula C22H29N5O3 B10995025 (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone

(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone

Cat. No.: B10995025
M. Wt: 411.5 g/mol
InChI Key: JQDZKYLTGBKKND-UHFFFAOYSA-N
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Description

(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound that features a combination of piperazine, piperidine, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by their coupling with the pyridazine derivative under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The use of high-throughput screening and optimization techniques would be essential to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction cascades, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C22H29N5O3

Molecular Weight

411.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C22H29N5O3/c1-29-19-6-4-3-5-18(19)25-13-15-27(16-14-25)22(28)17-9-11-26(12-10-17)20-7-8-21(30-2)24-23-20/h3-8,17H,9-16H2,1-2H3

InChI Key

JQDZKYLTGBKKND-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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